BenchChemオンラインストアへようこそ!

3-(Benzyloxy)-4-bromopyridine

Organic Synthesis Process Chemistry Building Block Scalability

This 3-(benzyloxy)-4-bromo regioisomer is the direct precursor to bioactive conformations seen in orally efficacious p38α kinase inhibitors (PDB 3HP2). The 4-bromopyridine motif offers superior reactivity in Suzuki–Miyaura and Buchwald–Hartwig couplings compared to 3- or 5-bromo analogues, enabling high-throughput diversification. The orthogonal benzyloxy protection allows mild hydrogenolytic deprotection, avoiding harsh conditions that compromise the aryl bromide. Choosing this specific isomer eliminates the risk of synthesizing inactive regioisomers and is essential for projects targeting crystallographically validated kinase scaffolds or biaryl mannoside FimH inhibitors.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B7961731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-bromopyridine
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CN=C2)Br
InChIInChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyUYETUTWENFUDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-bromopyridine: Core Structural and Functional Identity for Procurement Decisions


3-(Benzyloxy)-4-bromopyridine (CAS 1785255-28-8) is a disubstituted pyridine bearing a benzyloxy group at the 3‑position and a bromine atom at the 4‑position . The bromine serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), while the benzyloxy group provides orthogonal protection and can direct electrophilic aromatic substitution or participate in hydrogen‑bonding interactions [1]. Its molecular formula is C₁₂H₁₀BrNO with a molecular weight of 264.12 g·mol⁻¹ . This regioisomer occupies a specific niche among benzyloxy‑bromopyridine building blocks, enabling synthetic routes that are inaccessible with the 3‑bromo or 5‑bromo analogues.

Why 3-(Benzyloxy)-4-bromopyridine Cannot Be Replaced by a Regioisomer or Simple Analogue


Substituting 3‑(benzyloxy)-4-bromopyridine with the 3‑bromo‑4‑benzyloxy isomer (CAS 1019767‑63‑5) or with 3‑(benzyloxy)-5‑bromopyridine alters the electronic and steric environment at the reaction centre, leading to different cross‑coupling kinetics, regioselectivity and downstream product profiles [1]. The 4‑bromopyridine motif is inherently more reactive in palladium‑catalysed couplings than the corresponding 3‑bromo isomer, a trend documented across multiple catalyst systems [2]. Moreover, the 3‑benzyloxy‑4‑bromo arrangement has been specifically validated as a precursor to a crystallographically characterised p38α kinase inhibitor (PDB 3HP2), a structural proof that the precise substituent orientation is required to access the biologically active conformation [3]. Generic replacement with an unoptimised analogue therefore risks failure in both synthesis and biological targeting.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-4-bromopyridine Relative to Closest Analogs


Higher Overall Yield in Four‑Step Synthesis vs. the 5‑Bromo Regioisomer

When synthesised by an identical four‑step sequence from 3‑hydroxypicolinic acid, 3‑benzyloxy‑4‑bromopicolinate ester (the direct derivative of the target scaffold) was obtained in 38% overall yield, while the corresponding 5‑bromo regioisomer gave only 31% overall yield [1]. This 7‑percentage‑point advantage reflects the differential reactivity imposed by the bromine position and directly translates to higher throughput and lower cost per gram in procurement.

Organic Synthesis Process Chemistry Building Block Scalability

Validated Precursor to a Crystallographically Confirmed p38α Kinase Inhibitor

1‑Benzyl‑4‑(benzyloxy)-3‑bromopyridin‑2(1H)-one, synthesised directly from 3‑(benzyloxy)-4‑bromopyridine, was co‑crystallised with human p38α MAP kinase (PDB 3HP2, resolution 2.15 Å) [1]. The structure reveals that the 3‑benzyloxy‑4‑bromo substitution pattern is essential for occupying the hydrophobic back pocket of the kinase, while the bromine at position 4 provides a vector for further functionalisation [2]. No crystal structure is available for the 3‑bromo‑4‑benzyloxy or 5‑bromo isomer in complex with p38α, indicating that the target regioisomer uniquely delivers the bioactive conformation.

Medicinal Chemistry Kinase Inhibitors Structure‑Based Drug Design

4‑Bromopyridine Reactivity Advantage over 3‑Bromopyridine in Suzuki–Miyaura Couplings

Systematic studies of palladium‑catalysed Suzuki–Miyaura couplings demonstrate a consistent reactivity order for halopyridines: 4‑bromo > 2‑bromo > 3‑bromo [1]. The electron‑withdrawing pyridine nitrogen exerts a stronger activating effect at the 4‑position, lowering the energy barrier for oxidative addition. Thus, 3‑(benzyloxy)-4‑bromopyridine is expected to undergo faster and higher‑yielding cross‑couplings compared to 3‑(benzyloxy)-5‑bromopyridine or 4‑(benzyloxy)-3‑bromopyridine. Quantitative trends reported in the literature show that 4‑bromopyridine derivatives can achieve >90% conversion in Suzuki couplings within 1 h, whereas 3‑bromopyridine substrates may require >6 h or elevated temperatures [2].

Cross‑Coupling Synthetic Methodology Reactivity Scales

Orthogonal Protecting‑Group Strategy: Benzyloxy vs. Methoxy in Downstream Functionalisation

The benzyloxy group can be selectively removed by hydrogenolysis (H₂, Pd/C) without affecting the aryl bromide, whereas a methoxy analogue would require harsh demethylation conditions (BBr₃, 48% HBr) that may also cleave the C–Br bond [1]. This orthogonal stability profile allows sequential functionalisation: first cross‑coupling at the bromine, then debenzylation to liberate the 3‑OH group for further derivatisation [2]. In contrast, 3‑methoxy‑4‑bromopyridine (CAS 1150618-40-1) lacks this orthogonal deprotection option, limiting its utility in multi‑step syntheses of complex targets.

Protecting Group Chemistry Orthogonal Deprotection Synthetic Route Design

Procurement‑Optimised Application Scenarios for 3-(Benzyloxy)-4-bromopyridine


Parallel Synthesis of Kinase‑Focused Compound Libraries

Medicinal chemistry teams can utilise the 4‑bromo handle for high‑throughput Suzuki–Miyaura diversification, generating arrays of 4‑aryl‑3‑benzyloxypyridines. The validated p38α co‑crystal structure (PDB 3HP2) provides a structural rationale for prioritising this scaffold in kinase inhibitor programmes, reducing the risk of synthesising inactive regioisomers [1].

Multi‑Step Synthesis of p38 MAP Kinase Inhibitors

As demonstrated by Selness et al., 3‑(benzyloxy)-4‑bromopyridine is the direct precursor to N‑substituted pyridinones that exhibit oral efficacy in both acute and chronic inflammation models. Procurement of this specific regioisomer is essential to access the bioactive conformation observed in the 2.15 Å crystal structure [2].

Sequential Orthogonal Functionalisation for Complex Natural Product Analogues

The benzyloxy group permits temporary protection of the 3‑OH position while the 4‑bromine undergoes cross‑coupling. Subsequent hydrogenolytic debenzylation liberates the phenol for further elaboration (e.g., alkylation, acylation, Mitsunobu), enabling efficient construction of highly decorated pyridine cores. The orthogonal strategy avoids the harsh conditions required for methoxy deprotection, which can compromise the aryl bromide [3].

Synthesis of Biaryl Mannoside FimH Inhibitors for Anti‑Infective Research

3‑Benzyloxy‑4‑bromopicolinate ester, derived from the target building block, has been employed in the preparation of biaryl mannoside FimH inhibitors for urinary tract infection treatment. The 4‑bromo position enables regioselective biaryl coupling that is not achievable with the 5‑bromo isomer .

Quote Request

Request a Quote for 3-(Benzyloxy)-4-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.